molecular formula C16H14N4 B11855266 [6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-15-7

[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11855266
CAS No.: 88571-15-7
M. Wt: 262.31 g/mol
InChI Key: WAOAJWVTLCJVMN-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused bicyclic system with an imidazo[1,2-a]pyridine core, which is further substituted with a methyl group and a nitrile group.

Preparation Methods

The synthesis of 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[1,2-a]pyridine core. Subsequent functionalization steps, such as methylation and nitrile group introduction, are carried out using reagents like methyl iodide and sodium cyanide under controlled conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile include other imidazo[1,2-a]pyridine derivatives such as:

    2-(2-Pyridyl)imidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Studied for its anticancer activity.

    2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine: Explored for its potential as an anti-inflammatory agent.

The uniqueness of 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

88571-15-7

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C16H14N4/c1-11-3-5-13(18-9-11)16-14(7-8-17)20-10-12(2)4-6-15(20)19-16/h3-6,9-10H,7H2,1-2H3

InChI Key

WAOAJWVTLCJVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC#N

Origin of Product

United States

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